2-Amino-4-bromo-5-fluorobenzenethiol

Description

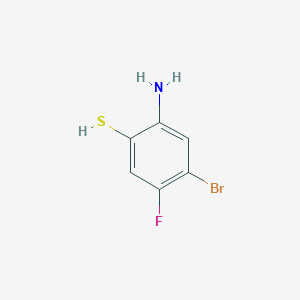

2-Amino-4-bromo-5-fluorobenzenethiol (CAS: Not specified in provided evidence) is a halogenated aromatic thiol derivative characterized by a benzene ring substituted with amino (-NH₂), bromo (-Br), fluoro (-F), and thiol (-SH) groups at positions 2, 4, 5, and 1, respectively.

Properties

IUPAC Name |

2-amino-4-bromo-5-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLXHEBQRCXTDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1474100-85-0 | |

| Record name | 2-amino-4-bromo-5-fluorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-bromo-5-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the amino group. The process may involve:

Halogenation: Starting with a suitable benzene derivative, bromination and fluorination are carried out using reagents like bromine (Br2) and fluorine (F2) or their respective compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-5-fluorobenzenethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form corresponding amines or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ammonia (NH3), amines, organometallic reagents

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Amines, reduced thiols

Substitution: Various substituted benzenethiol derivatives

Scientific Research Applications

2-Amino-4-bromo-5-fluorobenzenethiol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive thiol group.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-5-fluorobenzenethiol involves its reactive functional groups:

Thiol Group: Can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.

Amino Group: Participates in hydrogen bonding and nucleophilic reactions, affecting molecular interactions.

Halogen Substituents: Influence the compound’s reactivity and interaction with other molecules through halogen bonding and electronic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence () lists several halogenated aromatic amines and phenols, which share partial structural similarities with 2-amino-4-bromo-5-fluorobenzenethiol. A comparative analysis based on substituent positions and functional groups is outlined below:

Table 1: Structural Comparison of Halogenated Aromatic Compounds

| Compound Name | Substituents (Position) | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | NH₂ (2), Br (4), F (5), SH (1) | Thiol, amino, halogens | Unique thiol group at position 1 |

| 5-Amino-4-fluoro-2-methylphenol | NH₂ (5), F (4), CH₃ (2), OH (1) | Phenol, amino, methyl, F | Methyl and hydroxyl groups; no Br |

| 5-Amino-4-chloro-2-methylphenol | NH₂ (5), Cl (4), CH₃ (2), OH (1) | Phenol, amino, methyl, Cl | Chloro instead of bromo/fluoro |

| 5-Amino-6-methylbenzimidazolone | NH₂ (5), CH₃ (6), cyclic urea | Benzimidazolone core | Heterocyclic structure; no halogens |

Key Observations:

Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine or fluorine may influence electronic properties and intermolecular interactions.

Substituent Positions: Ortho and para halogen/amino substitutions are common in bioactive molecules (e.g., antimicrobial agents), but meta-substituted thiols like this compound are less studied .

Research Findings and Methodological Context

This suggests that structural characterization of such compounds would rely on X-ray diffraction and computational tools . Key methodological considerations include:

- Crystallographic Challenges : Heavy atoms (Br) may cause absorption effects, requiring corrections during refinement.

- Thiol Reactivity : The -SH group’s susceptibility to oxidation could complicate crystal growth or stability.

Limitations and Knowledge Gaps

The provided evidence lacks:

- Physicochemical Data : Melting point, solubility, or spectroscopic profiles.

- Synthetic Routes: No procedures for preparing this compound.

- Biological/Industrial Applications: No cited studies on its efficacy or utility.

Biological Activity

2-Amino-4-bromo-5-fluorobenzenethiol (C₆H₅BrFNS) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₆H₅BrFNS

- Molecular Weight : Approximately 221.93 g/mol

- Structural Features : The compound contains an amino group, a bromine atom, a fluorine atom, and a thiol group attached to a benzene ring, which enhances its reactivity and potential for biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiol group can form covalent bonds with nucleophilic residues in proteins, influencing their function. Additionally, the presence of halogens may enhance binding affinity to enzymes and receptors involved in cellular signaling pathways related to:

- Cell Growth

- Apoptosis

- Inflammation

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism likely involves interference with bacterial cell wall synthesis or protein function. A comparative analysis of similar compounds suggests that modifications in structure can lead to variations in potency.

| Compound Name | Structure | Antimicrobial Activity |

|---|---|---|

| This compound | Structure | Effective against Gram-positive bacteria |

| 2-Amino-4-bromo-5-fluorophenol | Similar but with hydroxyl group | Moderate activity |

| 2-Bromo-4-fluorothiophenol | Lacks amino group | Low activity |

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer properties. The compound has been evaluated for its effects on various cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Anticancer Activity

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability. The IC50 value was determined to be approximately 25 µM, indicating promising anticancer activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The following table summarizes key findings from SAR studies:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Variation in halogen substitution | Altered binding affinity to molecular targets |

| Changes in thiol group position | Impact on reactivity with proteins |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.